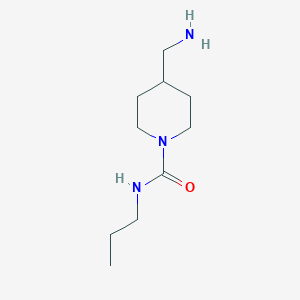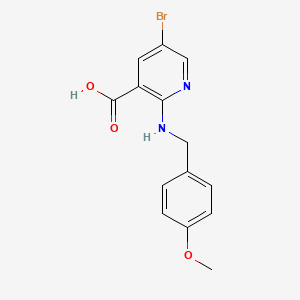![molecular formula C18H30N2O2 B1399078 CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-60-5](/img/structure/B1399078.png)
CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Carbamic acids and their esters are a broad class of compounds that can have various targets depending on their specific structures. For example, some carbamate pesticides act as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .
Mode of action
Carbamates typically act through the formation of a covalent bond with their target. For instance, in the case of acetylcholinesterase inhibition, the carbamate forms a bond with a serine residue in the enzyme’s active site, preventing it from breaking down acetylcholine .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. If we consider the example of acetylcholinesterase inhibition, the accumulation of acetylcholine in synapses would lead to overstimulation of cholinergic neurons .
Pharmacokinetics
Carbamates are typically well absorbed by all routes of exposure (oral, dermal, inhalation). They are widely distributed in the body and are primarily metabolized by hydrolysis, which can occur spontaneously or be catalyzed by various esterases. The resulting phenols are usually conjugated with glucuronic acid or sulfate and excreted in the urine .
Result of action
The effects at the molecular and cellular level would depend on the specific targets of the compound. In the case of acetylcholinesterase inhibitors, the overstimulation of cholinergic neurons can lead to a range of symptoms, from salivation and lacrimation to convulsions and respiratory failure .
Action environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain carbamates are known to be more stable and thus more toxic in alkaline conditions. Temperature, humidity, and the presence of other chemicals can also affect the behavior of these compounds .
Properties
IUPAC Name |
tert-butyl N-[5-(2-phenylethylamino)pentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-18(2,3)22-17(21)20-14-9-5-8-13-19-15-12-16-10-6-4-7-11-16/h4,6-7,10-11,19H,5,8-9,12-15H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFZJKVKQFDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)
![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
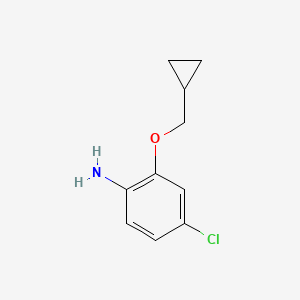
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
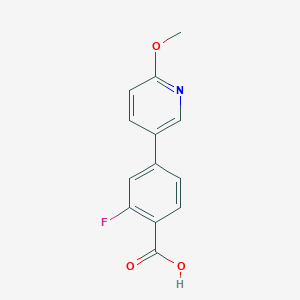
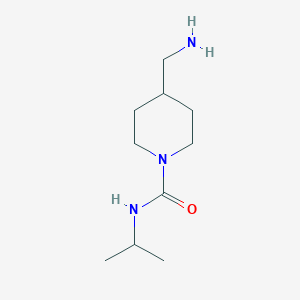
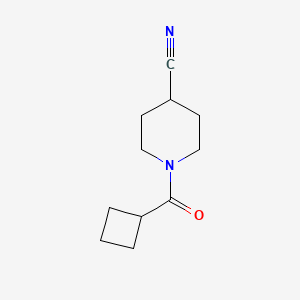
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)

![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
